molecular formula C10H16O2 B1206004 Lilac aldehyde CAS No. 67920-63-2

Lilac aldehyde

Cat. No.: B1206004
CAS No.: 67920-63-2
M. Wt: 168.23 g/mol
InChI Key: YPZQHCLBLRWNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lilac aldehyde is an aldehyde.
(+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde, also known as 2-(5-ethenyl-5-methyltetrahydrofuran-2-yl)propanal or 5-ethenyltetrahydro-alpha, 5-dimethyl-2-furanacetaldehyde, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde can be found in tea. This makes (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde a potential biomarker for the consumption of this food product.

Properties

CAS No.

67920-63-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)propanal

InChI

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3

InChI Key

YPZQHCLBLRWNMJ-UHFFFAOYSA-N

SMILES

CC(C=O)C1CCC(O1)(C)C=C

Canonical SMILES

CC(C=O)C1CCC(O1)(C)C=C

density

0.951-0.961 (20°)

Key on ui other cas no.

67920-63-2

physical_description

Clear colourless liquid;  Floral aroma reminiscent of lilac

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lilac aldehyde
Reactant of Route 2
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Reactant of Route 3
Lilac aldehyde
Reactant of Route 4
Lilac aldehyde
Reactant of Route 5
Lilac aldehyde
Reactant of Route 6
Lilac aldehyde

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